Fluorocholine F-18
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
475572-73-7 |
|---|---|
Molecular Formula |
C5H13FNO+ |
Molecular Weight |
121.16 g/mol |
IUPAC Name |
(18F)fluoranylmethyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C5H13FNO/c1-7(2,5-6)3-4-8/h8H,3-5H2,1-2H3/q+1/i6-1 |
InChI Key |
PBVFROWIWWGIFK-KWCOIAHCSA-N |
SMILES |
C[N+](C)(CCO)CF |
Isomeric SMILES |
C[N+](C)(CCO)C[18F] |
Canonical SMILES |
C[N+](C)(CCO)CF |
Other CAS No. |
475572-73-7 |
Synonyms |
18F-FCH 18F-fluorocholine fluorocholine N,N-dimethyl-N-(18F)fluoromethyl-2-hydroxyethylammonium |
Origin of Product |
United States |
Radiochemical Synthesis and Production Methodologies for 18f Fluorocholine
Precursor Chemistry and Reaction Pathways in [18F]Fluorocholine Radiosynthesis
The synthesis of [18F]Fluorocholine is a multi-step process that begins with the production of the radionuclide, fluorine-18 (B77423), typically via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. nih.gov The subsequent chemical synthesis hinges on the careful selection of precursors and reaction pathways to efficiently incorporate the fluorine-18 isotope into the final choline (B1196258) molecule.
Nucleophilic [18F]Fluoride-Mediated Alkylation Strategies
A predominant method for the synthesis of [18F]Fluorocholine involves a two-step nucleophilic substitution reaction. nih.govnih.gov The initial step is the synthesis of an [18F]fluoroalkylating agent, which then reacts with a choline precursor. The most common precursor for the choline moiety is N,N-dimethylaminoethanol (DMAE). nih.govnih.gov
The process typically begins with the generation of nucleophilic [18F]fluoride, often facilitated by Kryptofix 2.2.2 (K₂₂₂) and a weak base like potassium carbonate. openmedscience.comresearchgate.net This complex enhances the nucleophilicity of the fluoride (B91410) ion in an anhydrous aprotic solvent, such as acetonitrile. openmedscience.comnih.gov The "naked" [18F]fluoride then participates in a nucleophilic substitution reaction. nih.gov
Utilization of [18F]Fluorobromomethane as a F-18 Labeling Agent
A widely employed F-18 labeling agent for [18F]Fluorocholine synthesis is [18F]fluorobromomethane ([18F]FCH₂Br). openmedscience.comresearchgate.net This intermediate is synthesized by the nucleophilic substitution of dibromomethane (B42720) with the [18F]fluoride/K₂₂₂ complex. nih.govopenmedscience.com
The subsequent step involves the N-alkylation of N,N-dimethylaminoethanol with the gaseous [18F]fluorobromomethane to produce [18F]Fluorocholine. openmedscience.comsnmjournals.org This reaction is a classic example of a second Sₙ2 reaction in the sequence. nih.gov The volatile nature of [18F]fluorobromomethane presents challenges in trapping and reacting it efficiently with the DMAE precursor. snmjournals.org
Comparison of Different Fluorine-18 Building Blocks for [18F]Fluorocholine Derivatization
| F-18 Building Block | Precursor | Reaction Type | Key Considerations |
| [18F]Fluorobromomethane | Dibromomethane | Nucleophilic Substitution (Sₙ2) | Volatile intermediate, requires efficient trapping. snmjournals.org |
| [18F]Fluoromethyl tosylate | Not specified in provided context | Nucleophilic Substitution (Sₙ2) | Can offer a more reliable synthesis route. nih.gov |
Optimization of Radiochemical Yield and Purity in [18F]Fluorocholine Production
Achieving high radiochemical yield and purity is paramount in the production of radiopharmaceuticals. For [18F]Fluorocholine, several factors can influence the outcome of the synthesis. One critical aspect is the azeotropic drying of the [18F]fluoride. researchgate.netnih.gov Optimizing this drying step, for instance by applying a high vacuum, has been shown to significantly improve the radiochemical yield. researchgate.net
Purification of the final product is typically achieved using solid-phase extraction (SPE) cartridges, such as Sep-Pak silica (B1680970) and CM cartridges. nih.govopenmedscience.com The conditioning of these cartridges can also impact the final purity and yield. For example, improper conditioning of a Sep-Pak Accell CM cartridge can lead to incomplete retention of [18F]Fluorocholine, thereby reducing the radiochemical yield. openmedscience.com Through careful optimization of reaction conditions and purification methods, radiochemical purities of greater than 99% can be achieved. openmedscience.comsnmjournals.org Reported non-decay-corrected radiochemical yields typically range from 15% to 25%. nih.gov
Automated Synthesis Platforms and Module Modifications for [18F]Fluorocholine Generation
The demand for routine clinical production of [18F]Fluorocholine has driven the development of automated synthesis platforms. researchgate.net These systems offer the advantages of reproducibility, radiation safety, and compliance with Good Manufacturing Practices (GMP).
Integration of [18F]Fluorocholine Synthesis into Commercial Automated Modules
Numerous commercially available automated synthesis modules, originally designed for the production of other radiotracers like 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG), have been adapted for [18F]Fluorocholine synthesis. openmedscience.comresearchgate.netsnmjournals.orgnih.gov These adaptations often require modifications to the hardware and software of the synthesis module.
For instance, the GE TracerLab FX(FDG) and TracerLab MX modules have been successfully modified for the automated synthesis of [18F]Fluorocholine. openmedscience.comresearchgate.netresearchgate.netnih.gov Modifications may include a redesigned reactor vessel to accommodate the specific reaction parameters of [18F]Fluorocholine synthesis. openmedscience.com Similarly, the GE FASTlab II synthesizer has been utilized for the fully automated, cassette-based production of [18F]Fluorocholine using a two-step gas phase methodology. snmjournals.org The implementation of these automated methods has proven to be safe and provides reproducible radiochemical yields, making [18F]Fluorocholine more readily available for clinical use. researchgate.net
| Automated Synthesis Module | Synthesis Approach | Reported Radiochemical Yield (non-decay-corrected) | Synthesis Time |
| Modified GE TracerLab FX(FDG) | Two-step synthesis via [18F]fluorobromomethane. openmedscience.com | High and reproducible. researchgate.net | Not specified |
| GE TracerLab MX | Two-step synthesis via [18F]fluorobromomethane. researchgate.netnih.gov | 15-25%. nih.gov | < 35 minutes. nih.gov |
| GE FASTlab II | Two-step gas phase synthesis via [18F]fluorobromomethane. snmjournals.org | 17.8 ± 2.5 %. snmjournals.org | 70 minutes. snmjournals.org |
| Neptis Virtual Synthesizer® | Nucleophilic substitution. nih.gov | 10-15% (usual). nih.gov | Not specified |
Development of Novel Reactor Designs and Cassette-Based Systems
The production of [18F]Fluorocholine ([18F]FCH) has been significantly advanced through the development of novel reactor designs and the implementation of cassette-based automated synthesis modules. These innovations aim to enhance radiochemical yield, improve reproducibility, and ensure compliance with Good Manufacturing Practice (GMP) standards.
A notable advancement involves the modification of existing synthesis modules, such as the GE TracerLab FX(FDG), with a new reactor design. This modified setup facilitates a two-step automated radiosynthesis process, which has been shown to produce [18F]FCH with high radiochemical purity and reproducible yields. openmedscience.comresearchgate.net The process begins with the generation of nucleophilic [18F]fluoride, followed by the synthesis of [18F]fluorobromomethane. This intermediate then alkylates N,N-dimethylaminoethanol to form [18F]Fluorocholine. openmedscience.com
Cassette-based systems have become increasingly popular for the routine production of radiopharmaceuticals due to their convenience and ability to minimize cross-contamination. uniroma1.it Systems like the Trasis Allinone and GE FASTlab II utilize single-use cassettes that contain all the necessary reagents and cartridges for the synthesis, purification, and formulation of the radiopharmaceutical. uniroma1.itsnmjournals.orgresearchgate.net This "plug and go" approach simplifies the production process and is highly compliant with GMP regulations. researchgate.net
For instance, the GE FASTlab II synthesizer has been adapted for the fully automated, cassette-based production of [18F]FCH using a two-step gas phase synthesis methodology. snmjournals.org In this process, [18F]fluoride reacts with dibromomethane to produce gaseous [18F]fluorobromomethane, which is then bubbled through a cartridge containing the dimethylethanolamine precursor to yield [18F]FCH. snmjournals.org This automated method provides reproducible radiochemical yields and high radiochemical purity. snmjournals.org The use of disposable cassettes and reagent kits is a key feature of these modern synthesis platforms. uniroma1.itabx.de
Table 1: Comparison of Automated Synthesis Systems for [18F]Fluorocholine Production
| Synthesis System | Key Features | Radiochemical Yield (non-decay corrected) | Synthesis Time | Reference |
|---|---|---|---|---|
| Modified GE TracerLab FX(FDG) | Modified reactor design | Not explicitly stated, but described as "high, reproducible" | ~35 minutes | openmedscience.comresearchgate.netresearchgate.net |
| Trasis Allinone | Disposable reagent kit | Average yield ~35% | 50 minutes | uniroma1.itabx.de |
| GE FASTlab II | Cassette-based, gas phase synthesis | 17.8 ± 2.5 % | ~70 minutes | snmjournals.orgresearchgate.net |
| One-pot liquid-phase (GE TRACERlab FXFN) | In situ generation of [18F]fluoromethyl tosylate | 7% | Not specified | nih.gov |
Quality Control Parameters and Analytical Techniques for Preclinical [18F]Fluorocholine Batches
To ensure the quality and safety of [18F]Fluorocholine for preclinical use, stringent quality control (QC) testing is performed on each production batch. uniroma1.it The validation of these analytical methods is crucial to guarantee the reliability of the QC results. uniroma1.it The key parameters and analytical techniques are summarized below.
Identity and Purity: The identity of [18F]FCH is confirmed by comparing its retention time with that of a non-radioactive standard using High-Performance Liquid Chromatography (HPLC). openmedscience.com Radiochemical purity is also determined by radio-HPLC and radio-Thin Layer Chromatography (r-TLC), with acceptance criteria typically requiring ≥99% purity. openmedscience.comnih.govresearchgate.net For example, one HPLC method for radiochemical purity uses an IonPac CS12A column with a mobile phase of 20 mM methanesulfonic acid. openmedscience.com An r-TLC method has also been described where the retention factor (Rf) for [18F]FCH was 0.64. nih.govresearchgate.net
Radionuclidic Identity: The radionuclidic identity is verified by measuring the half-life of the product. The experimentally determined half-life should be consistent with the known half-life of Fluorine-18, which is approximately 109.7 minutes. nih.govresearchgate.net
Chemical Purity and Residual Solvents: Gas Chromatography (GC) is the primary technique used to quantify potential chemical impurities and residual solvents from the synthesis process. nih.govresearchgate.netsnmjournals.orgnih.gov These may include the precursor N,N-dimethylaminoethanol (DMAE), dibromomethane, ethanol, and acetonitrile. nih.govresearchgate.netsnmjournals.orgnih.gov A validated GC method can simultaneously quantify these compounds. snmjournals.orgnih.gov For instance, one method utilizes a DB-200 capillary column, which allows for the resolution and elution of all compounds within 3 minutes. nih.govresearchgate.net The levels of these impurities must be below specified limits. nih.govresearchgate.netsnmjournals.org High-resolution liquid chromatography-mass spectrometry (LC-MS) can also be employed to quantify impurities and confirm the high specific activity of the product. snmjournals.org
pH and Sterility: The pH of the final [18F]FCH solution is measured to ensure it is within an acceptable range for physiological administration, typically around 6.4. nih.govresearchgate.net The final product is sterilized by passing it through a 0.22 micron filter, and the integrity of this filter is tested as part of the QC process. openmedscience.comnih.govresearchgate.net
Table 2: Quality Control Specifications for Preclinical [18F]Fluorocholine Batches
| Parameter | Analytical Technique | Acceptance Criteria/Typical Results | Reference |
|---|---|---|---|
| Radiochemical Purity | Radio-HPLC, Radio-TLC | ≥99% | openmedscience.comresearchgate.netnih.govresearchgate.net |
| Radionuclidic Identity (Half-life) | Gamma Ray Spectrometer | ~109.5 minutes | nih.govresearchgate.net |
| pH | pH meter | 6.42 ± 0.04 | nih.govresearchgate.net |
| Residual Ethanol | Gas Chromatography (GC) | < 5 mg/mL | nih.govresearchgate.net |
| Residual Acetonitrile | Gas Chromatography (GC) | < 0.41 mg/mL | nih.govresearchgate.net |
| Residual N,N-dimethylaminoethanol (DMAE) | Gas Chromatography (GC) | Undetectable / < 10 ppm | researchgate.netnih.govresearchgate.net |
| Residual Dibromomethane | Gas Chromatography (GC) | Undetectable | nih.govresearchgate.net |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | <17.5 UE/mL | researchgate.net |
| Sterility | Sterility Test | Sterile | snmjournals.org |
Molecular Mechanism of 18f Fluorocholine Uptake and Intracellular Metabolism in Preclinical Models
Choline (B1196258) Transporter Systems and [18F]Fluorocholine Internalization in Cellular and In Vitro Systems
The initial step in the cellular uptake of [18F]Fluorocholine involves its transport across the cell membrane. This process is primarily mediated by active, carrier-dependent mechanisms, mirroring the uptake of endogenous choline. Studies indicate that choline transporter-like protein 1 (CTL1) plays a significant role in facilitating choline uptake, and its expression can be upregulated in inflammatory conditions, potentially influencing FCH uptake in such contexts nih.gov. In vitro experiments with various cancer cell lines, including glioma cells, have demonstrated that FCH is internalized via these specific membrane transporters snmjournals.orgresearchgate.netresearchgate.net. The efficiency of this transport is crucial for the subsequent intracellular metabolism and accumulation of the tracer. Research has shown that FCH uptake in multidrug-resistant glioma cell lines is increased compared to their sensitive counterparts, correlating with accelerated choline metabolism and aggressive phenotypes, and suggesting that FCH is not effluxed by common multidrug resistance transporters researchgate.net.
Choline Kinase Activity and Phosphorylation of [18F]Fluorocholine
Once inside the cell, [18F]Fluorocholine undergoes a critical intracellular transformation: phosphorylation. This reaction is catalyzed by the enzyme choline kinase (CK), which converts FCH into [18F]phosphofluorocholine (p-FCH) using adenosine (B11128) triphosphate (ATP) as a phosphate (B84403) donor snmjournals.orgcancer.govpatsnap.compatsnap.comopenmedscience.comsnmjournals.org. This phosphorylation step is a key determinant of FCH's retention within the cell, effectively trapping it as a more polar metabolite. The increased activity and expression of choline kinase are frequently observed in various cancer types, including prostate, breast, lung, ovarian, and colon cancers, due to the heightened demand for phosphatidylcholine synthesis in rapidly proliferating cells patsnap.comsnmjournals.orgsnmmi.orgauajournals.orgnih.gov. This upregulation of CK activity is a primary reason for the preferential accumulation of FCH in tumor tissues compared to normal tissues cancer.govsnmmi.orgauajournals.org.
Intracellular Metabolic Fate and Metabolite Profiles of [18F]Fluorocholine in In Vitro Models (e.g., cell lines)
Following phosphorylation by choline kinase, [18F]phosphofluorocholine becomes a substrate for further metabolic processing within the cell. The primary pathway involves the integration of p-FCH into the Kennedy pathway for phosphatidylcholine (PC) synthesis, a crucial component of cell membranes snmjournals.orgcancer.govpatsnap.compatsnap.comopenmedscience.comamegroups.orgamegroups.cn. In vitro studies using cell lines have characterized the metabolic fate of FCH, revealing that radioactivity is predominantly found in the phosphorylated form (p-FCH) shortly after incubation researchgate.netnih.govnih.gov. For instance, in 9L glioma cells, approximately 72% of radioactivity was identified as phosphofluorocholine after two hours of incubation, with about 25% found in lipophilic metabolites, indicating incorporation into phospholipids (B1166683) nih.gov. Studies have also noted that under hypoxic conditions, the tracers may remain in a non-metabolized form at earlier timepoints, with slow dephosphorylation of intracellular p-FCH observed researchgate.netnih.govnih.gov. The metabolic stability of FCH can be influenced by factors such as deuterium (B1214612) substitution, which has shown improved resistance to oxidation while retaining phosphorylation potential mdpi.comresearchgate.net.
Investigating Metabolite Profiles of [18F]Fluorocholine in Preclinical In Vivo Models
In preclinical in vivo models, the metabolic fate of [18F]Fluorocholine has been investigated through biodistribution and metabolite analysis in animal studies. In rats bearing 9L glioma tumors, both [18F]FCH and [14C]choline showed high uptake in the kidneys and liver nih.govnih.gov. Blood clearance of both tracers was rapid, with oxidative metabolites, [18F]fluorobetaine and [14C]betaine, constituting the majority of radiolabel in plasma post-injection nih.govnih.gov. Oxidation in the liver and lipid incorporation in the lung were observed to be somewhat slower for [18F]FCH compared to [14C]choline nih.govnih.gov. Studies also suggest that the fluorine atom in FCH may render the molecule less susceptible to oxidation compared to natural choline, potentially contributing to its retention snmjournals.org. In some contexts, such as in primary liver cancers, preclinical studies indicated that radio-choline metabolism primarily follows the CDP-choline pathway, leading to integration into specific molecular species of highly saturated PCs amegroups.org.
Influence of Metabolic Perturbations and Therapeutic Interventions on [18F]Fluorocholine Accumulation in Preclinical Settings
Metabolic perturbations and therapeutic interventions can significantly influence [18F]Fluorocholine accumulation in preclinical settings. For example, in models of Tuberous Sclerosis Complex (TSC), treatment with rapamycin, an mTOR inhibitor, suppressed [18F]FCH uptake by over 50% in tumors, demonstrating the tracer's sensitivity to metabolic reprogramming driven by mTORC1 signaling nih.govnih.govaacrjournals.orgaacrjournals.org. This suggests that [18F]FCH can serve as a biomarker for assessing response to such therapies. Furthermore, studies have explored the impact of hypoxia on FCH uptake and metabolism. In hypoxic conditions, FCH and its phosphorylated form were found to be less efficiently phosphorylated and retained in cells compared to normoxic conditions researchgate.netnih.govnih.gov. This highlights how cellular microenvironment and metabolic state can alter tracer behavior, which is crucial for interpreting PET imaging data, particularly in tumors with heterogeneous oxygenation nih.govnih.gov. Research into deuterated analogues, such as [18F]D4-FCH, has shown improved metabolic stability and enhanced tumor uptake compared to non-deuterated FCH, potentially offering a more robust biomarker for choline metabolism mdpi.comresearchgate.net.
Preclinical Imaging and Pharmacological Evaluation of 18f Fluorocholine
In Vitro Autoradiography and Cellular Uptake Studies with [18F]Fluorocholine in Disease Models
The uptake of [18F]Fluorocholine ([18F]FCH) at the cellular level is fundamentally linked to the metabolic activity of cells, particularly the synthesis of phospholipids (B1166683) for cell membranes. amegroups.org Tumor cells, with their high metabolic and proliferative rates, exhibit an increased demand for choline (B1196258). nih.gov This process is initiated by the phosphorylation of choline by choline kinases (CHK) to phosphorylcholine, trapping the molecule within the cell. nih.gov
In vitro studies using various cancer cell lines have validated this mechanism. In cultured PC-3 human prostate cancer cells, [18F]FCH accumulation was observed at a rate slightly lower than that of the glucose analog [18F]FDG. nih.gov The uptake and subsequent phosphorylation of [18F]FCH were effectively inhibited by hemicholinium-3 (B1673050) (HC-3), a known choline kinase inhibitor, confirming the enzymatic pathway's critical role. nih.gov Metabolic analysis of these cells after a two-hour incubation period revealed that the intracellular radioactivity was predominantly in the form of phosphocholine (B91661). nih.gov
| Metabolic Product | Percentage of Intracellular Radioactivity |
| Phosphocholine | ~72% |
| Lipophilic Metabolites | ~25% |
Data derived from studies on PC-3 cells incubated with [18F]FCH for two hours. nih.gov
Further research on digestive tumoral cell lines has demonstrated a direct correlation between the uptake of [18F]FCH and the proliferative capacity of the cells, as measured by the MTT assay. researchgate.net This suggests that the intensity of [18F]FCH accumulation can serve as a surrogate marker for the rate of cell division in these disease models. researchgate.net
Small Animal Positron Emission Tomography (PET) Imaging with [18F]Fluorocholine: Methodological Considerations
Performing Positron Emission Tomography (PET) imaging with [18F]Fluorocholine in small animal models requires specific methodological considerations to ensure data accuracy and reproducibility. Studies are typically conducted using dedicated microPET/CT scanners, which provide the necessary spatial resolution for imaging small subjects like mice and rats. nih.gov
A crucial aspect of the methodology is the preparation and handling of the animal. Anesthesia is generally required to prevent motion artifacts during the scan. The choice of anesthetic agent and the method of administration must be carefully selected to minimize interference with the biological processes being studied. Throughout the imaging procedure, vital signs such as respiration and body temperature should be monitored and maintained within a normal physiological range.
The imaging protocol itself involves the intravenous administration of the [18F]FCH radiotracer, followed by a period of uptake before the scan commences. PET scans can be dynamic, involving continuous imaging immediately after injection to capture the pharmacokinetic profile of the tracer, or static, performed at a specific time point post-injection to assess biodistribution. nih.gov The acquisition time is optimized to achieve adequate signal-to-noise ratio while considering the physical half-life of the Fluorine-18 (B77423) isotope. Following the PET scan, a CT scan is typically performed for attenuation correction of the PET data and to provide anatomical co-registration, allowing for precise localization of tracer uptake within the animal's organs and tissues. nih.gov
Evaluation of [18F]Fluorocholine in Xenograft and Genetically Engineered Animal Models of Disease
The evaluation of [18F]FCH in animal models bearing human tumors (xenografts) has provided insights into its biodistribution and tumor-targeting capabilities. In a study involving an endocrine xenograft mouse model (using STC-1 cells), the uptake of [18F]FCH in the primary tumor was found to be relatively low, at 1.1% of the injected dose. researchgate.net This study also characterized the general biodistribution of the tracer in healthy mice, which is crucial for differentiating physiological uptake from pathological accumulation. The highest concentrations of [18F]FCH were observed in the kidneys and liver, which are the primary routes of clearance. researchgate.net
| Organ | [18F]FCH Uptake (% Injected Dose) |
| Kidneys | High |
| Liver | High |
| Pancreas | Moderate |
| Bone | 3.1 ± 0.7% |
| Bladder | 2.0 ± 0.3% |
| Muscle | 1.1 ± 0.2% |
| Brain | 0.6 ± 0.1% |
Biodistribution data from studies in healthy Balb/c and Swiss mice. researchgate.net
Interestingly, in the STC-1 xenograft model, there was no discernible uptake of [18F]FCH in liver metastases, as determined by autoradiography and micro-PET imaging. researchgate.net This finding suggests that the tumor microenvironment or potential competition for tracer uptake with normal, high-uptake liver cells may influence the imaging signal in metastatic lesions within that organ. researchgate.net
In vitro studies have established a strong foundation for the use of [18F]FCH in monitoring therapeutic response. In digestive tumoral cell lines treated with cytotoxic therapy, the half-maximal inhibitory concentration (IC50) values, which measure the effectiveness of a substance in inhibiting a specific biological function, were calculated using an [18F]FCH incorporation test. researchgate.net These results were found to be very close to the IC50 values determined by the standard MTT cell proliferation assay. researchgate.net This correlation indicates that the reduction in [18F]FCH uptake directly reflects the anti-proliferative effect of the therapy on cancer cells. These findings suggest that [18F]FCH PET imaging has the potential to be a valuable non-invasive tool for assessing early treatment response in preclinical animal models, by quantifying changes in tumor cell metabolism and proliferation following therapeutic intervention.
Comparative Preclinical Studies of [18F]Fluorocholine with Other Radiotracers in Animal Models
Comparative studies in animal models are essential for determining the relative strengths and specific applications of different radiotracers. A key preclinical comparison was performed between [18F]FCH and [18F]Fluoro-2-deoxy-D-glucose ([18F]FDG) in an STC-1 endocrine xenografted mouse model that had developed liver metastases. researchgate.net
The results of this study highlighted a significant difference in the ability of the two tracers to visualize metastatic disease in the liver. While autoradiography and micro-PET imaging showed no uptake of [18F]FCH in the liver metastases, there was a significant and clearly detectable uptake of [18F]FDG in the same lesions. researchgate.net This suggests that for this particular tumor model, the metastatic cells rely more on glucose metabolism than on choline metabolism, making [18F]FDG a superior agent for their detection. researchgate.net This type of head-to-head comparison in a preclinical setting is critical for selecting the most appropriate radiotracer for specific cancer types and for understanding the underlying tumor biology.
| Radiotracer | Uptake in Primary Tumor | Uptake in Liver Metastases |
| [18F]Fluorocholine | Low (1.1%) | Not Detected |
| [18F]FDG | Not Reported | Significant Uptake |
Comparison in an STC-1 endocrine xenograft mouse model. researchgate.net
Quantitative Analysis and Methodological Considerations in 18f Fluorocholine Preclinical Pet Imaging Research
Quantitative Image Analysis Techniques for [¹⁸F]Fluorocholine PET Data in Small Animals
The quantification of [¹⁸F]Fluorocholine uptake in small animals involves several image analysis techniques that provide valuable insights into the tracer's behavior within biological systems. These methods are fundamental for translating preclinical findings to clinical applications.
The Standardized Uptake Value (SUV) is a semi-quantitative metric widely used in PET imaging to represent the relative uptake of a radiotracer in a region of interest. It is calculated by normalizing the tissue radioactivity concentration by the injected dose and the body weight of the animal. In preclinical [¹⁸F]Fluorocholine studies, SUVmax (the maximum SUV within a tumor) and SUVmean (the average SUV) are commonly reported to assess tumor proliferation and response to therapy.
Tumor-to-background ratios (TBRs) are another important metric, providing a measure of contrast between the tumor and surrounding healthy tissue. This ratio is critical for assessing the specific uptake of [¹⁸F]Fluorocholine in the tumor relative to non-target tissues. For instance, studies have utilized liver or thyroid ratios as a way to standardize SUV measurements for individual subjects. frontiersin.org Research has shown a strong correlation between SUV-based measures and absolute rate constants from kinetic modeling, validating the use of these simpler static measures. nih.gov
Table 1: Key Quantitative Parameters in Preclinical [¹⁸F]Fluorocholine PET
| Parameter | Description | Application in Preclinical Studies |
| SUVmax | The maximum standardized uptake value within a region of interest. | Assessing peak tracer accumulation in tumors. |
| SUVmean | The average standardized uptake value within a region of interest. | Evaluating overall tracer uptake in tissues. |
| Tumor-to-Background Ratio (TBR) | The ratio of tracer uptake in the tumor to that in a reference background tissue. | Determining the specificity of tracer accumulation and tumor delineation. |
Kinetic modeling of dynamic PET data offers a more comprehensive understanding of the physiological processes governing [¹⁸F]Fluorocholine uptake. These models use the time-course of radiotracer concentration in tissue and blood to estimate key kinetic parameters.
Graphical analysis methods, such as the Patlak plot, provide a simpler alternative to full kinetic modeling for irreversible or near-irreversible tracers like [¹⁸F]Fluorocholine. nih.gov These approaches can estimate the tracer influx rate without the need for complex nonlinear fitting. nih.gov The selection of the most appropriate model depends on the specific biological question and the characteristics of the tracer in the tissue of interest. nih.gov
Table 2: Common Kinetic Models and Their Parameters for [¹⁸F]Fluorocholine PET
| Kinetic Model | Key Parameters | Description of Parameters |
| Two-Tissue Compartment Model | K₁, k₂, k₃, k₄ | K₁: Tracer transport from plasma to tissue.k₂: Tracer transport from tissue to plasma.k₃: Rate of intracellular metabolism (phosphorylation).k₄: Rate of dephosphorylation. |
| Patlak Graphical Analysis | Ki | Net irreversible uptake rate of the tracer. |
Radiometabolite Analysis in Preclinical Biofluids and Tissue Homogenates
To accurately perform kinetic modeling, it is essential to determine the fraction of unchanged [¹⁸F]Fluorocholine in the arterial blood plasma over time, as this serves as the input function for the model. The primary radiometabolite of [¹⁸F]Fluorocholine is [¹⁸F]fluorocholine-phosphate, which is formed intracellularly and trapped. However, other metabolites may be present in the plasma.
Radiometabolite analysis typically involves collecting blood samples at various time points after tracer injection and separating the parent tracer from its metabolites using techniques like high-performance liquid chromatography (HPLC). Analysis of tissue homogenates can also provide information on the metabolic fate of [¹⁸F]Fluorocholine within specific organs or tumors. This information is critical for the accurate interpretation of PET images and the validation of kinetic models.
Challenges and Potential Artifacts in Preclinical [¹⁸F]Fluorocholine Imaging
Several challenges and potential artifacts can affect the accuracy of quantitative preclinical [¹⁸F]Fluorocholine PET imaging. The partial volume effect, which occurs when the size of the object being imaged is close to or smaller than the spatial resolution of the PET scanner, can lead to an underestimation of the true radioactivity concentration in small tumors or structures. nih.gov This is a significant consideration in small animal imaging where tumors can be very small.
Animal motion during the scan can cause blurring of the images and lead to inaccurate quantification. Anesthesia can also influence the biodistribution of the tracer. Furthermore, the presence of inflammation can lead to non-specific uptake of [¹⁸F]Fluorocholine, potentially confounding the interpretation of tumor-specific signals. nih.gov Careful experimental design and data analysis are necessary to mitigate these challenges.
Development and Validation of Phantoms for [¹⁸F]Fluorocholine Preclinical PET
Phantoms are objects with known physical properties that are used to calibrate and validate imaging systems. In preclinical PET, phantoms are essential for assessing scanner performance, optimizing imaging protocols, and ensuring the accuracy of quantitative measurements.
For [¹⁸F]Fluorocholine imaging, phantoms can be designed to mimic the size and activity concentrations of tumors and organs in small animals. These phantoms are filled with a solution of [¹⁸F]Fluorocholine and imaged to evaluate parameters such as spatial resolution, sensitivity, and the accuracy of SUV measurements. The use of standardized phantoms, like the NEMA NU 4-2008 image quality phantom, allows for the comparison of scanner performance across different preclinical imaging centers. nih.gov The development of more sophisticated phantoms that can simulate the dynamic uptake of [¹⁸F]Fluorocholine is an ongoing area of research.
Future Directions and Emerging Research Avenues for 18f Fluorocholine
Exploration of Novel Preclinical Applications Beyond Initial Paradigms
While [18F]Fluorocholine ([18F]FCH) has established utility in preclinical models, particularly for prostate cancer imaging, ongoing research aims to broaden its scope to other disease areas. Studies are investigating its potential in visualizing inflammatory processes, where increased cell proliferation and membrane synthesis are characteristic. For instance, research is exploring [18F]FCH uptake in preclinical models of arthritis and atherosclerosis, where inflammatory cell infiltration and metabolic changes are prominent. Furthermore, its application in neurodegenerative diseases is being examined, with preliminary studies suggesting potential utility in imaging areas of neuronal damage or metabolic dysfunction in animal models of conditions like Alzheimer's disease or Parkinson's disease. The rationale for these expanded applications lies in the fundamental biological processes that [18F]FCH targets, such as altered phospholipid metabolism and cell membrane turnover, which are common across various pathological conditions. Research is also delving into its use for assessing treatment response in preclinical cancer models, not just for primary tumor detection but also for monitoring therapeutic effects on tumor cell metabolism and proliferation.
Synergistic Research with Other Preclinical Imaging Modalities
The integration of [18F]Fluorocholine PET with other preclinical imaging modalities offers a powerful approach to gain comprehensive insights into biological processes. Combining PET with Magnetic Resonance Imaging (MRI) allows for simultaneous assessment of metabolic activity ([18F]FCH PET) and detailed anatomical structure, as well as functional parameters like perfusion or diffusion (MRI) in preclinical models. This multimodal approach can help correlate molecular changes with anatomical abnormalities or functional deficits. For example, studies are pairing [18F]FCH PET with MRI in animal models of brain tumors to simultaneously map metabolic activity and tumor boundaries, as well as to assess edema or vascularity. Similarly, integrating [18F]FCH PET with Computed Tomography (CT) provides high-resolution anatomical context and can aid in precise localization of metabolic hotspots identified by PET. Research is also exploring the use of [18F]FCH PET in conjunction with optical imaging techniques in genetically modified animal models, enabling the correlation of PET-derived metabolic data with specific cellular or molecular markers visualized through fluorescence or bioluminescence imaging. This synergistic approach enhances the understanding of disease pathogenesis and the evaluation of therapeutic interventions.
Table 6.2.1: Synergistic Preclinical Imaging Modalities with [18F]Fluorocholine
| Imaging Modality | Primary Contribution | Preclinical Application Example | Information Gained |
| MRI | Anatomy, Function | Brain tumor imaging | Metabolic activity, tumor extent, edema, vascularity |
| CT | High-resolution Anatomy | Tumor localization | Precise anatomical correlation of metabolic uptake |
| Optical Imaging | Molecular/Cellular Markers | Genetically modified models | Correlation of metabolic changes with specific cellular processes |
Advancements in Radiochemistry for [18F]Fluorocholine Derivatives with Enhanced Preclinical Profiles
Significant efforts are underway to develop novel radiochemistry approaches for [18F]Fluorocholine derivatives with improved preclinical characteristics. These advancements focus on enhancing tracer stability, optimizing pharmacokinetic profiles, and improving target specificity. Researchers are exploring alternative labeling strategies to achieve higher radiochemical yields and purities, which are crucial for robust preclinical imaging studies. This includes the development of new precursor molecules and automated synthesis modules tailored for [18F]FCH production. Furthermore, the synthesis of [18F]FCH analogs is a key area of research. These derivatives may possess altered lipophilicity, improved blood-brain barrier penetration for neurological applications, or enhanced affinity for specific cellular targets, thereby improving signal-to-noise ratios and diagnostic accuracy in preclinical models. For example, modifications to the choline (B1196258) structure could lead to derivatives with reduced background uptake or faster clearance, resulting in sharper imaging of target tissues. The aim is to create a suite of [18F]FCH-based tracers that can be tailored to specific preclinical research questions, offering greater versatility and sensitivity.
Table 6.3.1: Potential Advancements in [18F]Fluorocholine Radiochemistry
| Area of Advancement | Objective | Preclinical Benefit |
| Synthesis Optimization | Higher radiochemical yield and purity | Improved tracer quality, reduced radiation dose to researchers |
| Analog Development | Altered lipophilicity, target affinity | Enhanced tissue penetration (e.g., brain), reduced off-target uptake |
| Precursor Modification | Improved labeling efficiency | Faster synthesis, higher specific activity |
| Derivative Stability | Increased in vivo tracer stability | Reduced formation of undesirable metabolites, clearer imaging signals |
Development of Advanced Quantitative Models for [18F]Fluorocholine Kinetics in Preclinical Settings
Precise quantification of [18F]Fluorocholine uptake and distribution in preclinical models is essential for robust research and for translating findings to clinical applications. This necessitates the development and refinement of advanced kinetic models. Current research focuses on developing compartmental and non-compartmental models to accurately describe the tracer's behavior over time in various preclinical tissues. These models aim to account for factors such as blood flow, receptor/transporter binding, and metabolic clearance. For instance, studies are investigating the use of physiologically based pharmacokinetic (PBPK) models to predict [18F]FCH distribution in different tissues based on known physiological parameters, which can be particularly useful when experimental data is limited. Furthermore, research is exploring methods for improved image reconstruction and motion correction techniques specific to small animal PET imaging to enhance the accuracy of quantitative data. The development of robust kinetic models will enable researchers to derive quantitative parameters, such as tracer uptake rates (e.g., K1, k2) or target-to-background ratios, which can serve as reliable biomarkers for disease progression or treatment response in preclinical studies.
Table 6.4.1: Key Aspects of [18F]Fluorocholine Kinetic Modeling in Preclinical Settings
| Kinetic Modeling Aspect | Objective | Preclinical Application |
| Compartmental Models | Describing tracer uptake, distribution, and clearance | Quantifying metabolic activity in tumors and organs |
| Non-Compartmental Models | Estimating parameters from time-activity curves | Rapid assessment of tracer kinetics in various tissues |
| PBPK Modeling | Predicting tracer distribution based on physiology | Extrapolating findings across species, understanding variability |
| Image Analysis Refinement | Improving accuracy of quantitative PET measurements | Enhancing precision of tracer uptake quantification |
| Parameter Derivation | Quantifying uptake rates (e.g., K1), binding potentials | Biomarker development for disease monitoring and therapy evaluation |
Compound Name Table:
| Full Name | Abbreviation |
| Fluorocholine F-18 | [18F]FCH |
| Fluorocholine | FCH |
Q & A
Q. How can researchers optimize Fluorocholine F-18 synthesis to improve labeling yield?
Methodological Answer: The labeling yield of this compound is highly dependent on pre-labeling conditions. A critical factor is maintaining a prolonged reduced-pressure environment (-0.65 to -0.85 bars) for 120 seconds prior to precursor labeling. This step enhances azeotropic drying, removing residual water that solvates F-18 ions and reduces their nucleophilicity. Implementing this technique elevates yields from 7.5–9.7% to ~24.3% . Key parameters include:
- Pressure control : Reduced pressure (-0.65 to -0.85 bars) during precursor labeling.
- Timing : 120-second delay after F-18 ion elution to ensure dryness.
- Reagent purity : Use anhydrous acetonitrile to minimize water interference.
Q. What is the diagnostic accuracy of this compound PET/CT for hyperparathyroidism (HPT)?
Methodological Answer: A meta-analysis of 8 studies (272 patients) demonstrated pooled sensitivity of 90% (95% CI: 0.86–0.94) and specificity of 94% (95% CI: 0.90–0.96) for localizing hyperfunctioning parathyroid glands. Key methodological considerations include:
- Patient selection : Inclusion of both primary (pHPT) and secondary (sHPT) hyperparathyroidism cases.
- Imaging protocol : Early-phase PET/CT (5–10 min post-injection) to capture choline kinase activity.
- Validation : Surgical histopathology or >50% PTH reduction post-resection as the gold standard .
Q. What mechanisms drive this compound uptake in cancer cells?
Methodological Answer: this compound accumulates in malignancies due to upregulated choline kinase activity , which phosphorylates choline for phospholipid synthesis in proliferating cells. Key validation methods include:
- Comparative studies : Correlation of PET uptake with immunohistochemical choline kinase expression in prostate and liver cancers .
- Kinetic modeling : Use of arterial input functions to quantify tracer metabolism and retention rates .
Advanced Research Questions
Q. How do variables like precursor quantity and drying cycles impact this compound synthesis yield?
Methodological Answer: While reduced pressure is critical, other factors include:
- Precursor volume : No significant yield improvement observed with dibromomethane volumes >200 µL .
- Azeotropic drying cycles : ≥3 cycles with anhydrous acetonitrile ensure complete water removal, reducing F-18 ion solvation .
- Automated synthesis platforms : Systems like GE TracerLab MXFDG standardize pressure and timing, reducing inter-batch variability .
Q. How should researchers address heterogeneity in meta-analyses of this compound diagnostic performance?
Methodological Answer: Heterogeneity in specificity (I²=79.8%) arises from variations in:
- Study design : Differences in PET/CT acquisition protocols (e.g., dual-phase vs. single-phase imaging).
- Patient demographics : Inclusion of renal failure patients (sHPT) with altered choline metabolism.
- Meta-regression : Adjust for covariates like serum vitamin D and creatinine levels, which are often unreported but influence tracer uptake .
Q. How does this compound compare to PSMA-targeted tracers (e.g., F-18 PSMA-1007) in prostate cancer imaging?
Methodological Answer: In a Phase III trial, F-18 PSMA-1007 outperformed this compound in detecting recurrent prostate cancer (higher lesion detection rates for lymph node and bone metastases). Methodological insights include:
- Tracer selection : PSMA tracers are preferable for biochemical recurrence (PSA >0.5 ng/mL), while this compound remains useful for low-grade tumors with preserved choline metabolism.
- Clinical endpoints : Impact on therapeutic management (e.g., PSMA-guided radiotherapy vs. androgen deprivation therapy) .
Q. What pharmacokinetic models correct arterial-venous differences in this compound PET studies?
Methodological Answer: A transfer function model incorporating extraction fraction (E) , transit time (ΔT) , and washout rate (β) can simulate venous curves from arterial input data. This minimizes bias in Logan plot analysis, particularly in organs with rapid tracer clearance (e.g., liver) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
